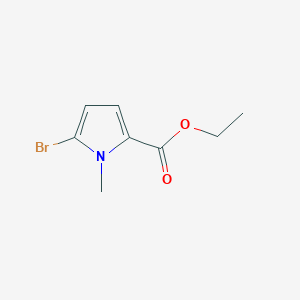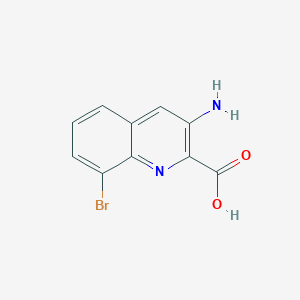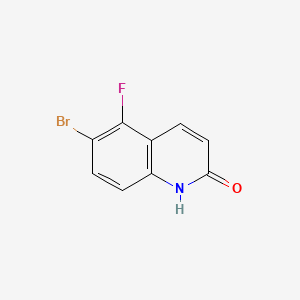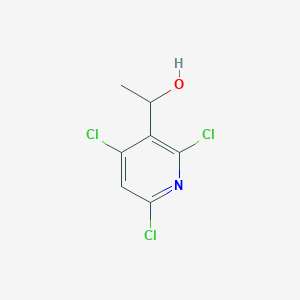![molecular formula C17H16N2O3 B13665938 5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13665938.png)
5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine is a complex organic compound that belongs to the class of oxazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine typically involves the formation of the oxazole ring through cyclization reactions. One common method includes the reaction of ethanolamine with aryl nitriles using a ruthenium(II) catalyst under neat conditions . Another approach involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in ionic liquids, allowing the preparation of disubstituted oxazoles in high yields .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the palladium-catalyzed direct arylation of oxazoles, which is preferred in polar solvents for high regioselectivity . The use of quaternary ammonium hydroxide ion exchange resin as a catalyst for the reaction of TosMIC with aromatic aldehydes is another efficient method for large-scale production .
化学反応の分析
Types of Reactions
5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or sulfonyl chlorides in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted oxazoles and biphenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored as a candidate for drug synthesis, particularly in antitubercular medicinal chemistry.
Industry: Utilized in the preparation of biphenyl scaffolds for various industrial applications.
作用機序
The mechanism of action of 5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and biphenyl structure contribute to its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes, leading to antimicrobial or therapeutic outcomes .
類似化合物との比較
Similar Compounds
2-Aminooxazole: A heterocyclic compound with a similar oxazole ring structure, known for its antimicrobial properties.
2,2’-Dimethoxybiphenyl: A biphenyl derivative used in the synthesis of complex organic molecules.
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine is unique due to its combination of a biphenyl structure with an oxazole ring, providing distinct chemical and biological properties
特性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
5-[2-methoxy-5-(2-methoxyphenyl)phenyl]-1,3-oxazol-2-amine |
InChI |
InChI=1S/C17H16N2O3/c1-20-14-6-4-3-5-12(14)11-7-8-15(21-2)13(9-11)16-10-19-17(18)22-16/h3-10H,1-2H3,(H2,18,19) |
InChIキー |
DRQWDGPZZHMQEM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2OC)C3=CN=C(O3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665860.png)
![tert-Butyl (6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate](/img/structure/B13665863.png)


![2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13665893.png)
![Bis[2-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13665896.png)
![2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole](/img/structure/B13665898.png)
![Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13665907.png)


![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13665926.png)


